molecular formula C20H24N6 B6436676 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549006-16-6

2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B6436676
CAS RN: 2549006-16-6
M. Wt: 348.4 g/mol
InChI Key: LBIZACGKWBXRDF-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine (MPP) is a synthetic molecule that has been studied for its potential applications in a variety of scientific fields. MPP has been studied for its potential to act as a drug, an imaging agent, and a biochemical reagent.

Scientific Research Applications

2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has been studied for its potential applications in a variety of scientific fields. In neuroscience, this compound has been used to study the effects of the monoamine oxidase B (MAO-B) inhibitor, which is a molecule that can be used to treat Parkinson’s disease. In imaging, this compound has been used as a contrast agent for magnetic resonance imaging (MRI) and positron emission tomography (PET) scans. In biochemistry, this compound has been used as a reagent for the synthesis of other molecules.

Advantages and Limitations for Lab Experiments

The main advantage of 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine for lab experiments is its ability to act as a reagent for the synthesis of other molecules. In addition, the two-step synthesis process for this compound is relatively simple and can be easily performed in the lab. However, there are some limitations to using this compound for lab experiments. For example, this compound is not very stable and can easily degrade if not stored properly. In addition, this compound is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for the research and development of 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine. For example, further research could be done to better understand the mechanism of action of this compound and to investigate its potential applications in neuroscience, imaging, and biochemistry. In addition, further research could be done to investigate the potential therapeutic applications of this compound, such as its potential to treat Parkinson’s disease. Finally, further research could be done to develop more efficient and cost-effective methods of synthesizing this compound.

Synthesis Methods

The synthesis of 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is achieved through a two-step process. The first step involves the reaction of 4-methyl-2-piperazinone (MP) with 1-phenylethylamine (PEA) to form the intermediate compound 4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine (this compound-i). The second step involves the reaction of this compound-i with 1H-pyrazole-1-carboxaldehyde (PCA) to form the final product this compound.

Biochemical Analysis

Biochemical Properties

2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE). This enzyme is responsible for hydrolyzing acetylcholine, a neurotransmitter, in the brain. The compound interacts with the active site of AChE, inhibiting its activity and thereby increasing the levels of acetylcholine in the synaptic cleft . This interaction is crucial for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance cognitive functions by increasing acetylcholine levels, which in turn affects neuronal signaling pathways . Additionally, the compound may influence the expression of genes involved in neuroprotection and synaptic plasticity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity. This inhibition is a result of both competitive and non-competitive interactions, as demonstrated by kinetic studies . Furthermore, the compound may also interact with other proteins and enzymes involved in neurotransmitter regulation, contributing to its overall pharmacological profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cognitive function and neuroprotection. At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and behavioral changes . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that modulate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s pharmacokinetics and pharmacodynamics . Understanding these pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues, influencing its pharmacological effects . The compound’s ability to cross the blood-brain barrier is particularly important for its potential use in treating central nervous system disorders.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall pharmacological profile.

properties

IUPAC Name

2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-16(18-7-4-3-5-8-18)24-11-13-25(14-12-24)19-15-20(23-17(2)22-19)26-10-6-9-21-26/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIZACGKWBXRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(C)C3=CC=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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